Enhanced Lipophilicity Over Oxygen Analog 3,6-Dihydro-2H-pyran
3,6-Dihydro-2H-thiopyran exhibits significantly higher lipophilicity compared to its direct oxygen analog, 3,6-dihydro-2H-pyran, which is a critical parameter in drug design for membrane permeability and target engagement . This difference arises from the substitution of the ring oxygen with sulfur [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.64 (ACD/Labs), Estimated Log Kow = 2.07 |
| Comparator Or Baseline | 3,6-Dihydro-2H-pyran: Calculated LogP = 0.588 |
| Quantified Difference | ~1.1 log units higher (ACD/LogP); ~1.5 log units higher (KowWin estimate) |
| Conditions | Computational predictions using ACD/Labs Percepta Platform and US EPA EPISuite (KOWWIN v1.67) |
Why This Matters
The ~1.1 log unit increase in LogP translates to roughly a 12.6-fold increase in lipophilicity, which can dramatically alter a drug candidate's pharmacokinetic profile, making this compound a preferred choice when higher membrane permeability is desired.
- [1] Materials Platform for Data Science (SpringerMaterials). 3,6-dihydro-2H-pyran | Chemical Properties. CAS 3174-74-1. View Source
